molecular formula C18H15ClN2O4 B2584420 N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-methylphenyl)ethanediamide CAS No. 2034565-31-4

N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-methylphenyl)ethanediamide

Cat. No.: B2584420
CAS No.: 2034565-31-4
M. Wt: 358.78
InChI Key: MTQYXQZCISAPFM-UHFFFAOYSA-N
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Description

N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a bifuran moiety and a substituted phenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide typically involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the coupling of two furan rings using a suitable catalyst.

    Attachment of the bifuran to the ethanediamide backbone: This step involves the reaction of the bifuran with an ethanediamide precursor under specific conditions, such as the presence of a base or acid catalyst.

    Substitution of the phenyl group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide may involve interactions with specific molecular targets, such as enzymes or receptors. The bifuran and phenyl groups may contribute to binding affinity and specificity, while the ethanediamide backbone may facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chlorophenyl)ethanediamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-({[2,2’-bifuran]-5-yl}methyl)-N’-(4-methylphenyl)ethanediamide: Similar structure but lacks the chlorine atom on the phenyl ring.

Uniqueness

N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-11-4-5-12(9-14(11)19)21-18(23)17(22)20-10-13-6-7-16(25-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQYXQZCISAPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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